![molecular formula C13H10ClF6NO3 B3042840 Ethyl 2-chloro-3,3,3-trifluoro-2-{[3-(trifluoromethyl)benzoyl]amino}propanoate CAS No. 680214-27-1](/img/structure/B3042840.png)

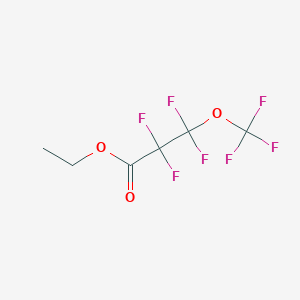

Ethyl 2-chloro-3,3,3-trifluoro-2-{[3-(trifluoromethyl)benzoyl]amino}propanoate

Overview

Description

Trifluoromethylpyridine (TFMP) and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Chemical Reactions Analysis

Trifluoromethylpyridine (TFMP) derivatives are characterised by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Physical And Chemical Properties Analysis

Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Scientific Research Applications

- EF-24 has demonstrated anti-cancer effects by inhibiting cell proliferation, inducing apoptosis, and suppressing tumor growth. Researchers have explored its potential as a novel chemotherapeutic agent, particularly in treating breast, lung, and pancreatic cancers .

- EF-24 exhibits anti-inflammatory activity by inhibiting NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling. This makes it a promising candidate for managing inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease .

- Studies suggest that EF-24 may protect neurons from oxidative stress and inflammation. Its potential application in neurodegenerative conditions like Parkinson’s and Alzheimer’s diseases has been investigated .

- EF-24 has vasodilatory effects and can improve endothelial function. Researchers have explored its role in preventing cardiovascular diseases, including hypertension and atherosclerosis .

- EF-24 exhibits antimicrobial properties against various pathogens, including bacteria and fungi. Investigations have focused on its potential as an alternative to conventional antibiotics .

- EF-24 has been studied for its ability to regulate lipid metabolism and reduce adipogenesis. It may hold promise in managing obesity and related metabolic disorders .

Cancer Research and Chemotherapy

Anti-Inflammatory and Immunomodulatory Properties

Neuroprotection and Neurodegenerative Diseases

Cardiovascular Health

Antimicrobial Activity

Metabolic Disorders and Obesity

These applications highlight the versatility of EF-24 and its potential impact on human health. Researchers continue to explore its mechanisms of action and therapeutic benefits in these diverse fields

Mechanism of Action

Target of Action

Compounds with a trifluoromethyl group are known to bind with high affinity to multiple receptors , and they are often used to adjust the steric and electronic properties of a lead compound .

Mode of Action

It’s known that the trifluoromethyl group can be used to protect a reactive methyl group from metabolic oxidation . This suggests that the compound might interact with its targets by forming a stable complex, thereby modulating the activity of the target proteins.

Biochemical Pathways

It’s known that trifluoromethyl-substituted compounds often exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound might affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.

Pharmacokinetics

The trifluoromethyl group is known to significantly affect the pharmacokinetic properties of pharmaceutical compounds . It can be used to adjust the solubility of molecules, which can impact their bioavailability .

Result of Action

A molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Future Directions

properties

IUPAC Name |

ethyl 2-chloro-3,3,3-trifluoro-2-[[3-(trifluoromethyl)benzoyl]amino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClF6NO3/c1-2-24-10(23)11(14,13(18,19)20)21-9(22)7-4-3-5-8(6-7)12(15,16)17/h3-6H,2H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKQIAFJHQFQMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(F)(F)F)(NC(=O)C1=CC(=CC=C1)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClF6NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-chloro-3,3,3-trifluoro-2-{[3-(trifluoromethyl)benzoyl]amino}propanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

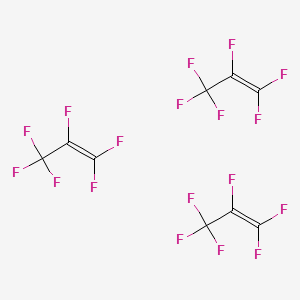

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![O1-{[2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carbonyl}-4-chlorobenzene-1-carbohydroximamide](/img/structure/B3042778.png)